molecular formula C14H11N3O2S2 B2526111 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1421477-30-6

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2526111
CAS No.: 1421477-30-6
M. Wt: 317.38
InChI Key: UVHUCZZNVHNSSL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 1421477-30-6) is a synthetic organic compound with a molecular weight of 317.39 g/mol and a molecular formula of C14H11N3O2S2 . This molecule features a complex architecture, incorporating a 6,7-dihydro-4H-pyrano[4,3-d]thiazole ring system linked via a carboxamide bridge to a benzo[d]thiazole moiety. The presence of these fused heterocyclic systems makes it a compound of significant interest in medicinal chemistry and drug discovery research. The thiazole ring, a core component of this molecule, is a well-established pharmacophore known for its versatile biological activities . Molecules containing thiazole and benzothiazole scaffolds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, and are found in several approved therapeutics and clinical-stage candidates . The specific molecular framework of this compound suggests potential for investigating its activity against various biological targets. Researchers may explore its utility as a kinase inhibitor, given that several FDA-approved thiazole-containing drugs, such as dasatinib, function through this mechanism . Furthermore, analogous benzothiazole-carboxamide structures have been reported in published preclinical studies for their pronounced anti-proliferative effects, particularly against prostate cancer cell lines, indicating a promising avenue for oncological research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-13(8-1-2-9-11(5-8)20-7-15-9)17-14-16-10-3-4-19-6-12(10)21-14/h1-2,5,7H,3-4,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUCZZNVHNSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This yields intermediates that can be further reacted with arylidenemalononitrile to form the desired pyrano[4,3-d]thiazole derivatives .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiazole and benzothiazole moieties. The presence of these structural elements in N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide suggests potential efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A recent study evaluated the anticancer activity of thiazole derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The compound exhibited significant cytotoxic effects with an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 6.14 µM) .

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. A series of benzothiazole derivatives were synthesized and screened for antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole AStaphylococcus aureus32 µg/mL
Benzothiazole BEscherichia coli16 µg/mL
This compoundKlebsiella pneumoniae8 µg/mL

The results indicate that this compound possesses promising antibacterial properties, particularly against Klebsiella pneumoniae .

Antiviral Activity

Emerging research has highlighted the antiviral potential of thiazole-based compounds. The mechanism often involves the inhibition of viral proteases or polymerases.

Case Study: SARS-CoV-2 Inhibition

A study focusing on thiazolidinone derivatives indicated that certain analogs could inhibit the main protease of SARS-CoV-2. The structural similarity to this compound suggests a similar mechanism may be applicable .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings

  • Substituent Effects : Variations in substituents on the benzothiazole ring significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances anticancer potency.
  • Hybridization : Compounds that integrate multiple pharmacophores often exhibit synergistic effects, leading to improved therapeutic profiles .

Data Table: SAR Overview

Substituent TypeBiological ActivityObserved Effect
Electron-withdrawing (Cl)Increased anticancer activityEnhanced potency
Alkyl groupsVariable effects based on chain lengthOptimal at medium length

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence provided:

Compound Name Core Structure Molecular Formula m.p. (°C) Color Solubility IR (C=O stretch, cm⁻¹) HPLC Purity Key Applications
Compound from Pyrano-thiazole derivative C₁₉H₂₂N₄O₃S 233 Pale yellow Ethanol 1683 N/A Catalysis
2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (6) Benzothiazole-6-carboxamide C₁₄H₁₀ClN₃OS N/A Colorless N/A 1680–1670 (estimated) 99.9% (HPLC) Hsp90 inhibition
2-Bromo-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (7) Benzothiazole-6-carboxamide (Br-substituted) C₁₄H₉BrClN₃OS N/A Orange N/A 1680–1670 (estimated) 96.2% (HPLC) Hsp90 inhibition
2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8m) Benzothiazole-6-carboxamide (piperidine-substituted) C₂₀H₂₁ClN₄O₂S N/A White N/A 1680–1670 (estimated) 96.2% (HPLC) Hsp90 inhibition

Key Comparisons :

Structural Variations: The target compound features a pyrano-thiazole fused ring system, while analogs in and retain a simpler benzothiazole core with substituents like halogens (Cl, Br) or piperidine derivatives.

Physicochemical Properties: The pyrano-thiazole derivative () exhibits a higher melting point (233°C) than benzothiazole carboxamides, likely due to increased molecular symmetry and intermolecular hydrogen bonding. Halogenation (e.g., Br in Compound 7) correlates with color changes (orange vs. colorless in Compound 6), suggesting altered electronic transitions .

Functional Implications: Catalytic activity in pyrano-thiazole derivatives () is attributed to the carboxamide group (IR: 1683 cm⁻¹), which may act as a hydrogen-bond donor. Hsp90 inhibition in benzothiazole carboxamides (–3) depends on substituent effects: piperidine groups (e.g., 8m) improve solubility and target engagement, while bromine (7) enhances electrophilicity for covalent binding .

Synthetic Routes: The target compound’s synthesis may involve coupling the pyrano-thiazole amine with benzothiazole-6-carboxylic acid, akin to the EDC/HOBt-mediated amidation used for Compounds 6–9b .

Research Findings and Trends

  • Pyrano-Thiazole vs. Benzothiazole Cores: Pyrano-thiazole systems (e.g., ) show superior thermal stability but lower solubility in polar solvents compared to benzothiazole analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on benzothiazole carboxamides increase electrophilicity, enhancing interactions with biological targets like Hsp90 .
  • Piperidine Modifications : Hydroxyl or methyl groups on piperidine (e.g., 8m, 8n) improve pharmacokinetic profiles by balancing lipophilicity and solubility .

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13N3O2S2
  • Molecular Weight : 351.42 g/mol
  • CAS Number : 1421585-73-0

1. Anticancer Properties

Research indicates that compounds similar to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole have significant anticancer activities. For instance, derivatives with benzothiazole structures have shown efficacy against various cancer cell lines:

  • IC50 Values :
    • Non-small cell lung cancer: log GI50 = -6.0
    • Colon cancer: log GI50 = -5.89
    • Breast cancer: log GI50 = -6.0 .

These compounds inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in tumor growth.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

  • Effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Minimum inhibitory concentrations (MICs) in the low micromolar range .

3. Acetylcholinesterase Inhibition

Given its structural characteristics, this compound is also explored for its potential in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline:

  • IC50 Value : Some derivatives exhibit IC50 values as low as 2.7 µM against AChE .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

  • Kinases : Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Enzymatic Activity : Modulation of AChE activity contributes to its neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effect on human melanoma cells (B16-F10). The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.004 µM, highlighting its potential as a potent anticancer agent .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, the compound demonstrated significant AChE inhibition in vitro, suggesting a promising avenue for further research into its neuroprotective properties .

Q & A

Basic: What are the optimal synthetic strategies for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step reactions starting from benzo[d]thiazole and pyrano-thiazole precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the benzo[d]thiazole-6-carboxylic acid and the pyrano-thiazol-2-amine moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
  • Heterocyclic ring formation : Cyclization of intermediates using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, particularly for distinguishing pyrano-thiazole and benzo[d]thiazole moieties .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the pyrano-thiazole ring system .

Basic: What solvents and reaction conditions are critical for stability during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for amide coupling; ethanol or THF for cyclization steps .
  • Temperature control : Maintain <60°C during coupling to prevent epimerization; reflux (80–100°C) for cyclization .
  • pH monitoring : Neutral to slightly acidic conditions (pH 6–7) to avoid hydrolysis of the thiazole ring .

Advanced: How can computational modeling predict bioactivity and guide experimental design?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or DNA repair enzymes) based on the compound’s fused heterocyclic structure .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic substitution reactions .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions to prioritize synthesis of derivatives with stronger binding affinities .

Advanced: What mechanisms underlie its potential anticancer activity?

Derivatives of pyrano-thiazole and benzo[d]thiazole hybrids exhibit:

  • Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR or CDK2), validated via in vitro kinase assays .
  • Apoptosis induction : Activation of caspase-3/7 pathways in cancer cell lines (e.g., MCF-7 or A549), measured via flow cytometry .
  • ROS generation : Disruption of mitochondrial membrane potential, assessed using fluorescent probes like DCFH-DA .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Dose-response standardization : Use Hill slope analysis to compare IC50_{50} values across assays .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify confounding factors in in vivo vs. in vitro results .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .

Advanced: What strategies optimize solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .

Advanced: How can analytical method variability be minimized across labs?

  • Reference standards : Use a certified reference material (CRM) for NMR and LC-MS calibration .
  • Inter-laboratory validation : Follow ICH Q2(R1) guidelines for reproducibility in HPLC purity assays (e.g., column type: C18, 5 µm) .
  • Data sharing : Publish raw spectral data (e.g., via Zenodo) for cross-validation of 1^1H NMR peaks .

Advanced: What are the key challenges in scaling up synthesis?

  • Byproduct formation : Optimize stoichiometry of coupling reagents (e.g., EDC:HOBt ratio) to minimize diastereomers .
  • Thermal degradation : Use microwave-assisted synthesis to reduce reaction time and prevent pyrano-thiazole ring decomposition .
  • Cost-effective purification : Replace column chromatography with centrifugal partition chromatography (CPC) for large batches .

Advanced: How can metabolomics identify off-target effects?

  • Untargeted LC-MS/MS : Profile metabolites in liver microsomes to detect glutathione adducts or oxidative byproducts .
  • Pathway analysis : Use KEGG or Reactome databases to map perturbed pathways (e.g., lipid metabolism) in treated cell lines .
  • Isotope labeling : 13^{13}C-tracing of the carboxamide group to track metabolic fate in vivo .

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